2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide
Description
2,5-Dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at positions 2 and 5, and a carboxamide linker connecting to a 1-methylindole moiety at position 2.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-(1-methylindol-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-9-14(16-10(2)20-9)15(19)17-12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,17,19) |
InChI Key |
XVRKBMNULQEZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NC2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2,5-dimethyl-N-(1-methyl-1H-indol-4-yl)-1,3-thiazole-4-carboxamide can be categorized based on core heterocycles (thiazole, pyrazole, indole) and functional groups (carboxamide, methyl substituents). Below is a detailed comparison with selected analogs:
Thiazole-Based Carboxamides
Key Observations :
- Bioactivity: Thiazole-carboxamides with electron-withdrawing groups (e.g., cyano, chloro) or aromatic substituents (e.g., phenyl, indole) often exhibit enhanced biological activity compared to alkyl-substituted analogs. For example, N-(4-cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide demonstrated moderate anticancer activity in vitro, while the target compound’s methyl and indole groups may prioritize metabolic stability over potency .
- Synthetic Complexity : The indole-linked thiazole-carboxamide requires multi-step synthesis involving coupling reagents (e.g., EDCI/HOBt) similar to pyrazole-carboxamide derivatives (e.g., compounds 3a–3p in ). However, indole’s sensitivity to harsh conditions necessitates milder reaction protocols .
Indole-Containing Heterocycles
Key Observations :
- Core Heterocycle Impact : Replacing thiazole with pyrazole or benzothiazole alters electronic properties and binding affinity. Pyrazole-indole analogs (e.g., 5-fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide) show stronger antiproliferative activity, likely due to improved hydrogen-bonding interactions .
- Substituent Effects : Methyl groups on the thiazole ring (as in the target compound) may enhance lipophilicity and membrane permeability but reduce solubility compared to halogenated analogs.
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 325.4 g/mol | 3.2 | 0.12 |
| N-(4-Cyano-1-phenylpyrazol-5-yl)thiazole-4-carboxamide | 349.8 g/mol | 2.8 | 0.45 |
| 5-Fluoro-N-(1-methylindol-4-yl)pyrazole-3-carboxamide | 314.3 g/mol | 2.5 | 0.87 |
Research Findings and Limitations
- The target compound’s indole-thiazole architecture is understudied compared to pyrazole or benzothiazole analogs. Existing data on similar compounds (e.g., pyrazole-carboxamides) suggest that bioactivity is highly substituent-dependent, but direct comparisons are hindered by a lack of published assays for the target molecule.
- highlights synthetic methodologies applicable to carboxamide derivatives (e.g., EDCI/HOBt-mediated coupling), but the provided examples focus on pyrazole systems, limiting extrapolation to thiazole-indole hybrids .
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